molecular formula C14H24N2O6S B1448901 tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 2173052-31-6

tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Cat. No.: B1448901
CAS No.: 2173052-31-6
M. Wt: 348.42 g/mol
InChI Key: QXIBXFHGUSPXJI-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide features a bicyclic hexahydrothieno[3,4-b]pyrazine core modified with a sulfone group (6,6-dioxide), a tert-butyl carboxylate ester at the 1-position, and a 2-methoxy-2-oxoethyl substituent at the 4-position. The stereochemistry (4aS,7aR) is critical for its three-dimensional conformation, influencing its reactivity and intermolecular interactions . The 2-methoxy-2-oxoethyl group introduces an ester functionality, enhancing polarity and hydrogen-bonding capacity, which may impact solubility and crystallinity . This compound is likely synthesized via nucleophilic substitution or condensation reactions, analogous to methods described for tert-butyl carbamate derivatives .

Properties

IUPAC Name

tert-butyl (4aR,7aS)-1-(2-methoxy-2-oxoethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6S/c1-14(2,3)22-13(18)16-6-5-15(7-12(17)21-4)10-8-23(19,20)9-11(10)16/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIBXFHGUSPXJI-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2C1CS(=O)(=O)C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Hexahydrothieno[3,4-b]pyrazine Core

  • Starting Materials: The synthesis begins with a suitable 1,2-diaminoethane derivative and a thiolactone or thieno precursor.
  • Cyclization: Under controlled conditions, the diamine reacts with the thieno precursor to form the bicyclic hexahydrothieno[3,4-b]pyrazine structure.
  • Stereochemical Control: The cyclization is conducted under conditions favoring the (4aS,7aR) stereochemistry, often employing chiral auxiliaries or catalysts to ensure enantioselectivity.

Oxidation to 6,6-Dioxide

  • Oxidizing Agent: The sulfur atom in the thieno ring is oxidized to the sulfone (6,6-dioxide) using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
  • Reaction Conditions: Mild temperatures and controlled oxidant stoichiometry prevent over-oxidation or degradation of the bicyclic framework.

Protection with tert-Butyl Carbamate (Boc)

  • Boc Protection: The nitrogen at position 1 is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Purification: The protected compound is purified by column chromatography or recrystallization to achieve high purity.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization 1,2-diaminoethane + thieno precursor 25–50 °C 4–12 hours 70–85 Use chiral catalyst for stereocontrol
Sulfur Oxidation m-CPBA or H2O2 (acidic medium) 0–25 °C 2–6 hours 80–90 Monitor to avoid over-oxidation
Alkylation Methyl bromoacetate + K2CO3 40–60 °C 6–12 hours 75–88 Mild base to prevent side reactions
Boc Protection Boc2O + Et3N 0–25 °C 2–4 hours 85–95 Standard carbamate protection conditions

Research Findings and Optimization Notes

  • Stereoselectivity: The use of chiral catalysts or auxiliaries during cyclization is critical for obtaining the desired (4aS,7aR) stereochemistry, which influences biological activity and compound stability.
  • Oxidation Control: Precise control of oxidant equivalents and reaction time prevents sulfone ring cleavage or undesired side reactions.
  • Functional Group Compatibility: The sequence is designed to avoid harsh conditions post-oxidation, preserving the sulfone and ester groups.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are effective for isolating the pure compound with >98% purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, typically facilitated by reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

  • Substitution: : The molecule can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, acetonitrile as solvent.

  • Reduction: : Lithium aluminum hydride, palladium on carbon, ethanol as solvent.

  • Substitution: : Amines, thiols, dichloromethane as solvent.

Major Products Formed

  • Oxidation: Formation of sulfoxide or sulfone derivatives.

  • Reduction: Formation of reduced thieno[3,4-b]pyrazine derivatives.

  • Substitution: Formation of substituted thieno[3,4-b]pyrazine derivatives with various functional groups.

Scientific Research Applications

The unique structure of tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide makes it valuable in diverse scientific research fields:

  • Chemistry: : Used as a building block for complex organic molecules and as a reagent in synthetic chemistry.

  • Biology: : Investigated for its potential as a bioactive molecule in biochemical assays and cell culture studies.

  • Medicine: : Studied for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: : Explored for its applications in materials science, such as in the synthesis of polymers or specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In a biological context, it may interact with cellular proteins, enzymes, or receptors, modulating biochemical pathways. Molecular docking studies and in vitro assays can help elucidate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents at the 4-position of the hexahydrothieno[3,4-b]pyrazine core:

Compound Substituent at 4-Position Molecular Formula Molar Mass (g/mol) Key Properties
tert-Butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide 2-Methoxy-2-oxoethyl C₁₄H₂₃N₂O₆S ~365.4* Polar ester group enhances hydrogen bonding; moderate solubility in polar solvents. Stereochemistry influences chiral interactions .
tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide Chloroacetyl C₁₃H₂₁ClN₂O₅S 352.83 Electronegative chloro group increases reactivity (e.g., nucleophilic substitution). Lower polarity compared to methoxy-oxoethyl analog .
(4aR,7aS)-4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide Cyclohexyl and 3-methoxyphenyl C₁₉H₂₆N₂O₄S 378.49 Bulky substituents increase lipophilicity, reducing aqueous solubility. Aromatic methoxy group may enable π-π stacking interactions .
tert-Butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (unsubstituted core) None C₁₁H₂₀N₂O₄S 276.35 Baseline compound with no 4-position substituent. Lower molar mass and simpler crystallography due to absence of steric hindrance .

*Estimated based on structural similarity to and .

Analysis of Substituent Effects

Reactivity: The chloroacetyl substituent () introduces a reactive site for nucleophilic substitution (e.g., with amines or thiols), making it valuable as an intermediate in drug synthesis.

Solubility and Lipophilicity :

  • The cyclohexyl/methoxyphenyl analog () exhibits significantly higher lipophilicity (logP predicted >3), reducing aqueous solubility but enhancing membrane permeability in biological systems.
  • The target compound’s ester group balances polarity, likely improving solubility in semi-polar solvents (e.g., acetone or DMSO) compared to the chloroacetyl derivative .

Stereochemical Considerations :

  • The (4aS,7aR) configuration in the target compound creates a rigid chiral environment, which could be critical for enantioselective interactions in catalysis or receptor binding .

Biological Activity

The compound tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a novel synthetic derivative with potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H19_{19}N3_{3}O5_{5}S
  • Molecular Weight : 301.37 g/mol
  • CAS Number : 181269-69-2

The compound features a thieno[3,4-b]pyrazine core, which is known for its diverse pharmacological properties. The presence of a methoxy group and a carboxylate moiety enhances its solubility and bioavailability.

Research indicates that compounds similar to this one can interact with various biological targets. Specifically, derivatives of pyrazine have been shown to inhibit key kinases involved in cancer cell proliferation and survival. The proposed mechanism involves the inhibition of c-Met and VEGFR-2 pathways, which are crucial in tumor growth and angiogenesis.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. Below is a summary of findings from various studies:

Cell Line IC50_{50} (µM) Mechanism of Action
A5490.98 ± 0.08c-Met inhibition
MCF-71.05 ± 0.17VEGFR-2 inhibition
HeLa1.28 ± 0.25Apoptosis induction

These results indicate that the compound effectively inhibits cell proliferation through targeted action on specific signaling pathways.

Case Studies

  • Study on A549 Cells : A study evaluated the effect of the compound on A549 lung cancer cells. Results showed that treatment led to G0/G1 phase arrest and induced late apoptosis, suggesting a potential for therapeutic application in lung cancer treatment .
  • Kinase Inhibition Profile : Another study assessed the compound's inhibitory effects on c-Met and VEGFR-2 kinases, revealing IC50_{50} values of 26 nM and 2.6 µM respectively. This highlights its potential as a targeted therapy for cancers driven by these pathways .

Pharmacological Profile

The pharmacological profile of this compound suggests it may possess:

  • Anticancer Activity : Strong inhibition of tumor cell growth.
  • Low Hemolytic Toxicity : Indicating a favorable safety profile for further development .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Successful synthesis requires precise control of reaction conditions:

  • Temperature : Exothermic reactions may require cooling to prevent side products (e.g., room temperature for stability in multi-step reactions).
  • Solvent choice : Polar aprotic solvents like DCM or THF are often used to enhance reactivity.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.
  • Reaction monitoring : Techniques like TLC or HPLC ensure reaction completion and purity (≥94% yield achieved via these methods).

Q. Which purification methods are effective for isolating this compound?

  • Chromatography : Flash column chromatography with silica gel is standard for separating stereoisomers.
  • Recrystallization : Solvent mixtures (e.g., DCM/hexane) improve crystalline purity, as demonstrated in a 94% yield protocol.
  • Distillation or filtration : Used for volatile byproducts or insoluble impurities.

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • NMR spectroscopy : Assigns stereochemistry (e.g., 4aS,7aR configuration) and verifies functional groups (e.g., tert-butyl, methoxy).
  • Mass spectrometry : Validates molecular weight (e.g., 352.83 g/mol for a related chloroacetyl derivative) .
  • X-ray crystallography : Resolves complex ring systems (e.g., hexahydrothieno-pyrazine core).

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Comparative assays : Test structural analogs (e.g., pyrazolopyrazine derivatives) to isolate activity-contributing groups.
  • Purity verification : Use HPLC to rule out impurities skewing bioassay results (e.g., ≥97% purity thresholds).
  • Dose-response studies : Identify non-linear effects caused by aggregation or solubility issues.

Q. What strategies enhance the compound’s interaction with biological targets?

  • Functional group modifications : Introduce electron-withdrawing groups (e.g., chloroacetyl) to improve binding affinity.
  • Prodrug design : Link the tert-butyl ester to hydrolyzable groups for controlled release.
  • Computational modeling : Predict binding modes with enzymes/receptors using docking simulations.

Q. How can the compound be modified for specific therapeutic applications?

  • Nucleophilic substitutions : Replace the methoxy group with amines or thiols for targeted reactivity.
  • Cross-coupling reactions : Attach aryl/heteroaryl moieties to modulate pharmacokinetics (e.g., Suzuki coupling) .
  • Stereochemical tuning : Synthesize enantiomers to explore chirality-dependent bioactivity.

Methodological Considerations

Q. What analytical techniques address stability challenges during storage?

  • Lyophilization : Preserve hygroscopic derivatives in anhydrous form.
  • Low-temperature storage : -20°C prevents degradation of oxidation-prone groups (e.g., sulfide to sulfone) .
  • Stability assays : Monitor decomposition via accelerated aging studies (40°C/75% RH).

Q. How are reaction yields improved in scale-up syntheses?

  • Catalyst optimization : Palladium or nickel catalysts enhance coupling efficiency.
  • Flow chemistry : Continuous reactors minimize side reactions in exothermic steps.
  • Green solvents : Switch to ethanol/water mixtures to reduce environmental impact.

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data?

  • Multi-technique correlation : Cross-check NMR, IR, and MS data for consistency.
  • Reference standards : Compare with published spectra of structurally similar compounds (e.g., tert-butyl pyrazinecarboxylates).
  • Crystallographic validation : Resolve ambiguous stereochemistry with single-crystal XRD.

Q. What statistical methods are recommended for bioactivity analysis?

  • ANOVA : Identify significant differences between treatment groups in dose-response studies.
  • PCA (Principal Component Analysis) : Reduce dimensionality in high-throughput screening datasets.
  • QSAR modeling : Relate structural features (e.g., logP, polar surface area) to activity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 2
Reactant of Route 2
tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.